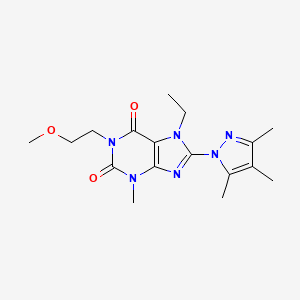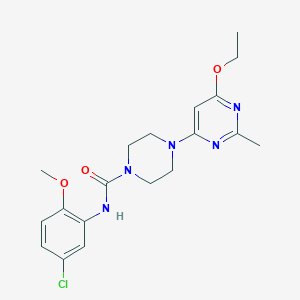![molecular formula C14H24ClNO2 B2632256 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride CAS No. 108444-97-9](/img/structure/B2632256.png)
4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride” is a chemical compound with the CAS Number: 108444-97-9 . It has a molecular weight of 273.8 . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-2-ethylbutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO2.ClH/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4;/h7-9H,5-6,10,15H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Complex Compounds : The compound has been used in the synthesis of complex organic compounds. For instance, reactions involving pentane-2,4-dione and 3-chloro-1,2-benzisothiazole demonstrate the compound's role in forming diverse derivatives, such as 2-acetyl-3-aminobenzo[b]thiophen (Carrington, Clarke, & Scrowston, 1971).
Characterization of Novel Anions : It has been instrumental in the synthesis and characterization of novel anions. For example, the synthesis of stable 3,5-Dimethyl-4-hydroxy phenyl-pentazole from derivatives of this compound showcases its utility in creating new chemical entities with potential applications (Xu Bing-tao et al., 2017).
Mannich Reaction Applications : The compound is used in Mannich reactions, which are crucial for introducing aminomethyl groups into molecules. This is evident in the synthesis of 1-alkyl-2-[3-dimethylaminopropionyl]-4,5-dimethoxybenzenes, demonstrating the compound's versatility in organic synthesis (Daukshas et al., 2005).
Chemical Insertion Reactions : It is utilized in chemical insertion reactions, such as the formal insertion of dimethoxycarbene into the acidic C-H bond of ketones, revealing its potential in creating varied chemical structures (Couture, Pole, & Warkentin, 1997).
Synthesis of New Chemical Entities
Synthesis of Quinones : The compound aids in the synthesis of new classes of quinones, like 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, broadening the scope of chemical compounds available for various applications (Jacobs et al., 2008).
Schiff Base Formation : It plays a role in the formation of Schiff bases, contributing to the creation of compounds with unique molecular structures, as seen in the formation of unsymmetrical Schiff bases from 3,4-diaminopyridine (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-ethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4;/h7-9H,5-6,10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWCZWHCLNVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2632176.png)
![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)

![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2632186.png)
![N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B2632187.png)
![ethyl 2-[8-(2-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2632188.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)



![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)